molecular formula C19H17ClN4O2 B11392589 5-Amino-1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11392589
M. Wt: 368.8 g/mol
InChI Key: GCYQSIUXUYWYKG-UHFFFAOYSA-N
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Description

5-Amino-1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolone core structure with various substituents, including an amino group, a chloro-methoxyphenyl group, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines under controlled conditions.

    Substitution with Chloro-Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using chlorinated and methoxylated benzene derivatives.

    Attachment of the Benzodiazole Moiety: This can be done through condensation reactions involving benzodiazole precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxy group.

    Reduction: Reduction reactions may target the chloro group or the carbonyl group in the pyrrolone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction Products: Reduced derivatives with hydrogenated groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(5-chloro-2-methoxyphenyl)-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Lacks the methyl group on the benzodiazole moiety.

    5-Amino-1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-2-one: Has a different position for the carbonyl group in the pyrrolone ring.

Uniqueness

The presence of the methyl group on the benzodiazole moiety and the specific positioning of the carbonyl group in the pyrrolone ring make 5-Amino-1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one unique. These structural features can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H17ClN4O2/c1-23-13-6-4-3-5-12(13)22-19(23)17-15(25)10-24(18(17)21)14-9-11(20)7-8-16(14)26-2/h3-9,21,25H,10H2,1-2H3

InChI Key

GCYQSIUXUYWYKG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=C(C=CC(=C4)Cl)OC)O

Origin of Product

United States

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